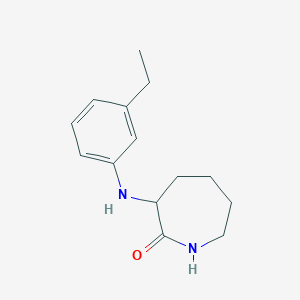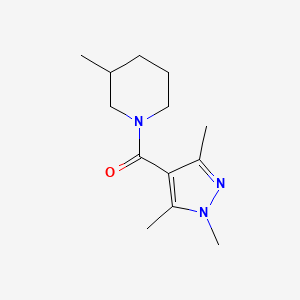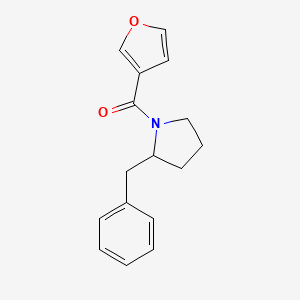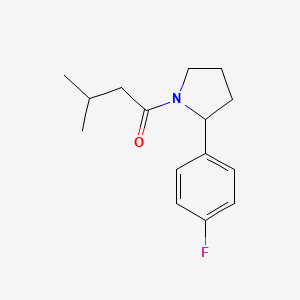![molecular formula C16H24N2O B7492988 (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)
(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It has shown promising results in preclinical and clinical trials, and its unique chemical structure and mechanism of action make it an attractive candidate for further research.
作用机制
The mechanism of action of (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone involves the inhibition of EGFR tyrosine kinase activity, which is a key driver of NSCLC growth and progression. (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone selectively targets mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This selective inhibition of mutant EGFR results in tumor cell death and tumor regression.
Biochemical and Physiological Effects
(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit EGFR phosphorylation and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. In addition, (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is its potent and selective activity against mutant forms of EGFR, which makes it an attractive candidate for studying EGFR signaling pathways and drug resistance mechanisms. However, one limitation is that (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is a relatively new drug, and there may be limited information available on its effects on other cellular pathways and potential off-target effects.
未来方向
There are several future directions for research on (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone. One direction is to further explore its mechanism of action and effects on other cellular pathways. Another direction is to investigate its potential use in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy. Additionally, further clinical trials are needed to evaluate its efficacy and safety in different patient populations and treatment settings.
合成方法
The synthesis of (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone involves a series of chemical reactions, including the preparation of key intermediates and the final assembly of the molecule. The process typically starts with the synthesis of 2-methylcyclopropylamine, which is then reacted with 1-methyl-2-pyrrolidinone to form the corresponding azepanone intermediate. This intermediate is then reacted with a suitable ketone derivative to form the final product, (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone.
科学研究应用
(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent activity against EGFR mutations, including the T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. In addition, (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further clinical development.
属性
IUPAC Name |
(2-methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-11-13(12)16(19)18-10-5-3-4-7-15(18)14-8-6-9-17(14)2/h6,8-9,12-13,15H,3-5,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBDSUKAXBUGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCCCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)

![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)




![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)